Tetrahydro-2-furoic acid, (+)-

Description

The exact mass of the compound (R)-(+)-2-Tetrahydrofuroic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydro-2-furoic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2-furoic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

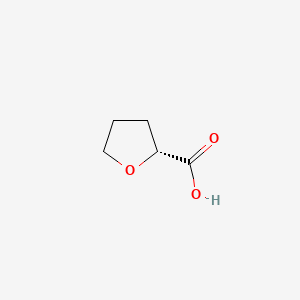

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLJRQIPMGXEZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-05-0 | |

| Record name | Tetrahydro-2-furoic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Tetrahydrofuroic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Tetrahydro-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-2-FUROIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7396HFQ44J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (+)-Tetrahydro-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (+)-Tetrahydro-2-furoic acid, a chiral building block of significant interest in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting meticulously collated data, detailed experimental methodologies, and visual representations of key concepts.

Core Physical Properties

(+)-Tetrahydro-2-furoic acid, systematically named (R)-Tetrahydrofuran-2-carboxylic acid, is a colorless to pale yellow liquid at room temperature. Its physical characteristics are crucial for its handling, application in synthesis, and for the characterization of its derivatives.

Quantitative Data Summary

The following tables summarize the key physical properties of (+)-Tetrahydro-2-furoic acid and its racemic mixture for comparative purposes.

Table 1: Physical Properties of (+)-Tetrahydro-2-furoic Acid ((R)-enantiomer)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | [2] |

| Boiling Point | 128-129 °C at 13 mmHg243.2 °C at 760 mmHg | [1][3] |

| Density | 1.209 g/mL at 25 °C1.262 g/cm³ | [1][3] |

| Refractive Index (n_D²⁰) | 1.459 - 1.46 | [2][3] |

| Specific Optical Rotation ([α]_D²³) | +4° (c=1 in methanol) | [1] |

| pKa | 3.60 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in water, chloroform, and methanol. | [4] |

Table 2: Physical Properties of (±)-Tetrahydro-2-furoic Acid (Racemic Mixture)

| Property | Value | Reference(s) |

| Melting Point | 21 °C | [5][6] |

| Boiling Point | 130-133 °C at 15 Torr | [5] |

| Density | 1.218 g/cm³ at 16 °C | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of (+)-Tetrahydro-2-furoic acid.

Determination of Melting Point

Since (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, this protocol is more relevant for its solid derivatives or for the racemic mixture which has a melting point of 21 °C.[5][6]

Methodology:

-

Sample Preparation: A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Methodology:

-

Apparatus Setup: A small amount of (+)-Tetrahydro-2-furoic acid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then heated in a suitable heating bath (e.g., oil bath or a heating block). A calibrated thermometer is positioned with its bulb level with the sample.

-

Heating: The heating bath is gradually heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: For boiling points determined at pressures other than atmospheric pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point to the normal boiling point.

Measurement of Specific Optical Rotation

Methodology:

-

Solution Preparation: A solution of (+)-Tetrahydro-2-furoic acid of a known concentration is prepared using a suitable solvent (e.g., methanol). For example, dissolve a precisely weighed amount of the acid in a specific volume of the solvent.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken using a cell filled with the pure solvent to zero the instrument.

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of the chiral compound, ensuring no air bubbles are present in the light path.

-

Angle of Rotation Measurement: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.

-

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a chiral organic compound like (+)-Tetrahydro-2-furoic acid.

Caption: Experimental workflow for determining physical properties.

Interrelationship of Physical Properties

The physical properties of a molecule are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships for (+)-Tetrahydro-2-furoic acid.

Caption: Relationship between molecular structure and physical properties.

References

- 1. (R)-(+)-テトラヒドロ-2-フロ酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]

- 3. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]

- 4. 2-Tetrahydrofuroic acid CAS#: 16874-33-2 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (+)-Tetrahydro-2-furoic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (+)-Tetrahydro-2-furoic acid, a significant chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The guide details its chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols for its synthesis and resolution.

Chemical Structure and Stereochemistry

Tetrahydro-2-furoic acid, with the IUPAC name Oxolane-2-carboxylic acid , is a heterocyclic organic compound. Its structure consists of a saturated five-membered oxygen-containing ring (a tetrahydrofuran moiety) with a carboxylic acid group attached at the second position.[1][2]

The carbon atom at position 2, to which the carboxyl group is attached, is a chiral center. Consequently, tetrahydro-2-furoic acid exists as a pair of enantiomers. The designation (+)-Tetrahydro-2-furoic acid refers to the dextrorotatory enantiomer, which has the (R) absolute configuration . Its counterpart, the levorotatory enantiomer, is (S)-(-)-Tetrahydro-2-furoic acid .[3][4] The racemic mixture, a 1:1 combination of both enantiomers, is denoted as (±)-Tetrahydro-2-furoic acid.[2]

The presence of this chiral center is crucial for its application in the pharmaceutical industry, where enantiomeric purity can significantly impact a drug's efficacy and safety profile.[5] It serves as a key intermediate in the synthesis of several drugs, including Terazosin (for hypertension) and Alfuzosin (for benign prostatic hyperplasia).[1]

-

(R)-(+)-Tetrahydro-2-furoic acid CAS: 87392-05-0[3]

-

(S)-(-)-Tetrahydro-2-furoic acid CAS: 87392-07-2

-

(±)-Tetrahydro-2-furoic acid CAS: 16874-33-2[1]

Physicochemical Properties

The quantitative physicochemical data for the enantiomers and the racemic mixture of tetrahydro-2-furoic acid are summarized in the table below for comparative analysis.

| Property | (R)-(+)-Tetrahydro-2-furoic acid | (S)-(-)-Tetrahydro-2-furoic acid | (±)-Tetrahydro-2-furoic acid |

| Molecular Formula | C₅H₈O₃[3] | C₅H₈O₃ | C₅H₈O₃[1] |

| Molar Mass | 116.12 g/mol [3] | 116.12 g/mol | 116.116 g/mol [1] |

| Appearance | - | Colorless to light yellow liquid[5] | Colorless oil[1] |

| Density | 1.209 g/mL at 25 °C[6] | 1.2 g/mL at 25 °C[7] | 1.262 g/cm³ at 20 °C[1] |

| Melting Point | - | - | 21 °C[1] |

| Boiling Point | 128-129 °C (13 mmHg)[6] | 244-251 °C[7] | 135 °C (20 mmHg)[1] |

| Refractive Index | n20/D 1.46[6] | n20/D 1.459[7] | - |

| Optical Rotation | - | [α]20/D -3° (in methanol) | Not Applicable |

| InChI Key | UJJLJRQIPMGXEZ-SCSAIBSYSA-N | UJJLJRQIPMGXEZ-BYPYZUCNSA-N | UJJLJRQIPMGXEZ-UHFFFAOYSA-N[1] |

| SMILES String | O=C(O)[C@H]1CCCO1 | OC(=O)[C@@H]1CCCO1 | C1CC(OC1)C(=O)O[1] |

Experimental Protocols

Synthesis via Hydrogenation of Furoic Acid

A common method for preparing racemic tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid.[1]

Methodology:

-

Catalyst Preparation: A bimetallic catalyst, such as palladium-nickel supported on alumina, is prepared.

-

Reaction Setup: A high-pressure reactor is charged with 2-furoic acid and a suitable solvent (e.g., water or an alcohol). The catalyst is then added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the target pressure. The reaction mixture is heated and stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Monitoring: The reaction is monitored by measuring hydrogen uptake or by analytical techniques like HPLC to track the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield crude (±)-tetrahydro-2-furoic acid.

-

Purification: The crude product can be further purified by distillation under vacuum.

Enantiomeric Resolution via Diastereomeric Salt Formation

The resolution of (±)-tetrahydro-2-furoic acid is critical for obtaining the pure enantiomers. A well-established method involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[8]

Methodology (based on US Patent 4,985,575): [8]

-

Salt Formation: (±)-tetrahydro-2-furoic acid (1 equivalent) is dissolved in a suitable solvent mixture, such as monochlorobenzene or methylene chloride/ethyl acetate.

-

An optically active amine resolver, for example, (S)-(-)-1-phenylethylamine (1 equivalent), is added dropwise to the solution. The mixture is heated (e.g., to 65 °C or reflux) to ensure complete dissolution and reaction, forming a pair of diastereomeric salts.[8]

-

Fractional Crystallization: The solution is slowly cooled over several hours (e.g., to 20 °C) to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution.[8]

-

Isolation of Diastereomer: The precipitated crystals are isolated by filtration or centrifugation. The crystals are washed with a small amount of cold solvent and dried. This yields the diastereomeric salt enriched in one enantiomer (e.g., the (R)-acid/(S)-amine salt).

-

Decomposition of the Salt (Liberation of the Free Acid): The isolated diastereomeric salt is dissolved in water or an aqueous solution. The solution is then acidified with a strong acid (e.g., sulfuric acid or HCl) to a pH < 2.

-

Extraction: The liberated optically active tetrahydro-2-furoic acid is extracted from the aqueous phase using an organic solvent like dichloromethane (DCM).

-

Final Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the pure, optically active (+)-tetrahydro-2-furoic acid. The resolving agent can be recovered from the aqueous layer.[3]

Characterization

The identity and purity of (+)-Tetrahydro-2-furoic acid are confirmed using standard analytical techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR spectrum typically shows characteristic multiplets for the tetrahydrofuran ring protons and a singlet for the carboxylic acid proton.[9]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid, and a strong absorption band around 1700-1750 cm⁻¹ for the C=O carbonyl stretch.[10]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining enantiomeric purity (enantiomeric excess, ee). A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.[11]

-

Polarimetry: The specific rotation of the purified sample is measured using a polarimeter to confirm its optical activity and compare it with literature values.

Visualized Workflows and Relationships

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for producing enantiomerically pure (+)-Tetrahydro-2-furoic acid, starting from furoic acid.

Caption: Workflow for the synthesis and chiral resolution of (+)-Tetrahydro-2-furoic acid.

Stereochemical Relationship

This diagram clarifies the relationship between the racemic mixture and its constituent enantiomers.

Caption: Logical relationship between racemic tetrahydro-2-furoic acid and its enantiomers.

References

- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]

- 7. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2 [chemicalbook.com]

- 8. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 9. (S)-(-)-Tetrahydro-2-furoic acid(87392-07-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Furoic acid, tetrahydro [webbook.nist.gov]

- 11. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]

Enantioselective Synthesis of (+)-Tetrahydro-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (+)-tetrahydro-2-furoic acid, a valuable chiral building block in the pharmaceutical industry. The document details two primary strategies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. For each method, comprehensive experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the experimental workflows.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and widely implemented method for obtaining enantiomerically pure compounds. This strategy involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. Subsequent decomposition of the isolated diastereomeric salt yields the desired enantiomer.

For the resolution of (±)-tetrahydro-2-furoic acid, optically active amines are effective resolving agents. A particularly successful approach utilizes (S)-(-)-1-phenylethylamine to selectively crystallize the diastereomeric salt of the (R)-(+)-enantiomer.[1]

Experimental Protocol

The following protocol is adapted from a patented industrial process[1]:

Step 1: Diastereomeric Salt Formation and Crystallization

-

To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.

-

Heat the mixture to reflux for 15 minutes to ensure complete dissolution and salt formation.

-

Gradually cool the reaction mixture to 20°C over a period of 2 hours to induce crystallization.

-

Collect the precipitated crystals, the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-1-phenylethylamine, by filtration.

-

The filtrate, containing the diastereomeric salt of the (S)-(-)-enantiomer, can be processed separately to recover the other enantiomer and the resolving agent.

-

For higher optical purity, the collected crystals can be recrystallized from a suitable solvent such as tetrahydrofuran.

Step 2: Decomposition of the Diastereomeric Salt

-

Suspend the purified diastereomeric salt in water.

-

Add a strong acid, such as concentrated hydrochloric acid, to adjust the pH to approximately 1. This protonates the carboxylate and liberates the free (+)-tetrahydro-2-furoic acid.

-

Extract the aqueous layer multiple times with an organic solvent, for example, methylene chloride.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude (+)-tetrahydro-2-furoic acid can be further purified by distillation under reduced pressure to yield the final product.

Data Presentation

| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Optical Purity (ee) of (+)-THFA | Reference |

| (S)-(-)-1-phenylethylamine | Methylene chloride / Ethyl acetate | 47% (primary crystals) | 59% (primary crystals), >98% after recrystallization | [1] |

| (S)-(-)-1-phenylethylamine | Monochlorobenzene | 41% (primary crystals) | 74% (primary crystals) | |

| (S)-(-)-1-phenylethylamine | Tetrahydrofuran | Not specified | 98.0% (after two recrystallizations) | [1] |

Workflow Diagram

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for the synthesis of enantiopure compounds. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of (+)-tetrahydro-2-furoic acid, the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid via enantioselective hydrolysis catalyzed by Candida antarctica lipase B (CALB) has been shown to be a highly efficient method, achieving excellent enantioselectivity.[2] This enzyme preferentially hydrolyzes the (S)-ester, allowing for the separation of the unreacted (R)-(+)-ester, which can then be hydrolyzed to the desired (+)-acid.

Experimental Protocol

The following is a plausible experimental protocol synthesized from general procedures for lipase-catalyzed kinetic resolutions of carboxylic acid esters:

Step 1: Racemic Ester Synthesis

-

Esterify (±)-tetrahydro-2-furoic acid with an alcohol (e.g., ethanol or methanol) under acidic catalysis (e.g., H₂SO₄) to produce the corresponding racemic ester (e.g., ethyl (±)-tetrahydro-2-furoate).

-

Purify the racemic ester by distillation.

Step 2: Enzymatic Hydrolysis

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

-

Disperse the racemic ethyl (±)-tetrahydro-2-furoate in the buffer. The substrate concentration is a critical parameter and should be optimized, with typical ranges being 5-40% (w/v).[3]

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme loading is typically 1-30% by weight of the substrate.[3]

-

Maintain the reaction mixture at a constant temperature, generally between 20-45°C, with gentle agitation.[3]

-

Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material.

Step 3: Separation and Isolation

-

Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Acidify the aqueous solution to a pH of approximately 2 with a suitable acid (e.g., HCl) to protonate the (S)-(-)-tetrahydro-2-furoic acid.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-(+)-ethyl tetrahydro-2-furoate, while the acidified aqueous layer will contain the (S)-(-)-tetrahydro-2-furoic acid.

-

Separate the layers. The organic layer containing the (R)-(+)-ester can be washed, dried, and the solvent evaporated.

Step 4: Hydrolysis of the Enantioenriched Ester

-

Hydrolyze the recovered (R)-(+)-ethyl tetrahydro-2-furoate using standard basic hydrolysis conditions (e.g., NaOH in water/ethanol), followed by acidic workup.

-

Extract the resulting (R)-(+)-tetrahydro-2-furoic acid with an organic solvent, dry, and concentrate to yield the final product.

Data Presentation

| Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica lipase B (CALB) | Racemic tetrahydro-2-furoic acid derivative | ~48% | ≥ 98% | [2] |

Workflow Diagram

Asymmetric Hydrogenation

Direct asymmetric hydrogenation of furoic acid to (+)-tetrahydro-2-furoic acid presents an atom-economical approach. Both heterogeneous and homogeneous catalysis have been explored for this transformation. However, the reported enantioselectivities for these methods are currently modest.

-

Heterogeneous Catalysis: Hydrogenation of furoic acid over a cinchonidine-modified palladium on alumina catalyst has been reported to yield chiral tetrahydro-2-furoic acid in 95% yield but with only 32% enantiomeric excess.[4]

-

Homogeneous Catalysis: Using a chiral, ferrocene-phosphine catalyst in methanol, furoic acid can be hydrogenated quantitatively, but the enantiomeric excess ranges from 24-27%.[4]

Due to the lower enantioselectivities, these methods are less prevalent for the production of high-purity (+)-tetrahydro-2-furoic acid compared to resolution techniques. Further development in catalyst design is required to enhance the enantioselectivity of this direct approach.

Conclusion

Both classical resolution and enzymatic kinetic resolution are highly effective and scalable methods for the enantioselective synthesis of (+)-tetrahydro-2-furoic acid. The choice of method may depend on factors such as cost, availability of the resolving agent or enzyme, and desired optical purity. Classical resolution is a well-established technique with predictable outcomes, while enzymatic resolution offers the potential for very high enantioselectivity under mild reaction conditions. Asymmetric hydrogenation, while an attractive direct route, currently lacks the enantioselectivity required for the production of enantiopure material. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

- 1. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 3. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]

- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of (+)-Tetrahydro-2-furoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Tetrahydro-2-furoic acid and its derivatives represent a versatile class of small molecules with significant potential in therapeutic applications. This technical guide provides an in-depth overview of their biological activities, focusing on their roles as enzyme inhibitors and antagonists of cell adhesion molecules. The information presented herein is intended to support further research and drug development efforts in this promising area.

Core Biological Activities and Quantitative Data

The biological activities of (+)-tetrahydro-2-furoic acid derivatives have been primarily investigated in two key areas: the inhibition of proline dehydrogenase (PRODH) and the antagonism of Very Late Antigen-4 (VLA-4).

Proline Dehydrogenase (PRODH) Inhibition

S-(-)-Tetrahydro-2-furoic acid is a well-characterized reversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.[1] The inhibition of PRODH is a potential therapeutic strategy in cancer, as the enzyme is involved in the metabolic rewiring of cancer cells.[1] The inhibitory activities of S-(-)-tetrahydro-2-furoic acid and several of its analogs are presented in Table 1.

| Compound | Inhibition Constant (Ki) [mM] |

| S-(-)-Tetrahydro-2-furoic acid (1) | 0.3 |

| Cyclobutane-1,1-dicarboxylic acid (2) | ~1.5 |

| Cyclobutanecarboxylic acid (3) | 1.9 |

| Cyclopropanecarboxylic acid (4) | 3.1 |

| Cyclopentanecarboxylic acid (16) | 6.2 |

| 2-Oxobutyric acid (17) | Not specified, comparable to 3 |

| (2S)-Oxetane-2-carboxylic acid (18) | ~1.5 |

| Table 1: Inhibition constants (Ki) of S-(-)-tetrahydro-2-furoic acid and its analogs against proline dehydrogenase. Data sourced from a study on the structure-affinity relationships of reversible proline analog inhibitors.[1] |

Very Late Antigen-4 (VLA-4) Antagonism

N-Tetrahydrofuroyl-(L)-phenylalanine derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[2] VLA-4 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to sites of inflammation. The development of orally active VLA-4 antagonists is a significant area of research for the treatment of inflammatory diseases. While the direct IC50 values were not available in the initial abstracts, the research highlights the discovery of a potent N-tetrahydrofuroyl-(L)-phenylalanine derivative (17) with good oral bioavailability.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Proline Dehydrogenase (PRODH) Inhibition Assay

This protocol describes a kinetic assay to determine the inhibition of PRODH activity using o-aminobenzaldehyde (o-AB).[1][3][4][5]

Materials:

-

Purified PRODH enzyme

-

L-proline (substrate)

-

o-aminobenzaldehyde (o-AB)

-

Menadione (electron acceptor)

-

Assay buffer: 20 mM MOPS, pH 7.5, containing 10 mM MgCl2

-

Test compounds (e.g., (+)-Tetrahydro-2-furoic acid derivatives)

-

96-well microplate reader capable of measuring absorbance at 443 nm

Procedure:

-

Prepare a master mix containing the assay buffer, o-AB (final concentration 4 mM), and menadione (final concentration 0.15 mM).

-

To each well of a 96-well plate, add the test compound at various concentrations.

-

Add L-proline to a final concentration of 0-500 mM.

-

Initiate the reaction by adding the PRODH enzyme (final concentration 63 nM) to each well.

-

Immediately place the plate in the microplate reader and monitor the increase in absorbance at 443 nm over time at room temperature. The product of the reaction, Δ1-pyrroline-5-carboxylate (P5C), forms a chromogenic adduct with o-AB.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the inhibition constants (Ki) by global fitting of the data to a competitive inhibition model using appropriate software.

VLA-4 Dependent Cell Adhesion Assay

This protocol outlines a general method for assessing the ability of (+)-tetrahydro-2-furoic acid derivatives to inhibit VLA-4 mediated cell adhesion.[6]

Materials:

-

VLA-4 expressing cells (e.g., U937 cells)

-

VCAM-1 transfected cells (e.g., B78H1 cells) or plates coated with VCAM-1

-

Fluorescent dyes for cell labeling (e.g., PKH26-red and PKH67-green)

-

Assay buffer (e.g., PBS with calcium and magnesium)

-

Test compounds (e.g., N-Tetrahydrofuroyl-(L)-phenylalanine derivatives)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Label the VLA-4 expressing cells with a red fluorescent dye and the VCAM-1 expressing cells with a green fluorescent dye according to the manufacturer's instructions.

-

Incubate the VLA-4 expressing cells with various concentrations of the test compound for a predetermined time.

-

Mix the labeled VLA-4 expressing cells and VCAM-1 expressing cells in a 96-well plate.

-

Allow the cells to adhere for a specific period (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent, double-positive (red and green) cell aggregates using a flow cytometer or by counting under a fluorescence microscope.

-

Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell adhesion.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of PRODH and its inhibition.

Caption: Mechanism of VLA-4 antagonism in inflammation.

References

- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline dehydrogenase 2 (PRODH2) is a hydroxyproline dehydrogenase (HYPDH) and molecular target for treating primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid: A Technical Overview

Introduction

(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It serves as a valuable building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and drug development. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental protocols and data interpretation.

Molecular Structure

-

Chemical Formula: C₅H₈O₃

-

Molecular Weight: 116.12 g/mol

-

Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2-position.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.1 | s | 1H | -COOH |

| 4.53 | t | 1H | H-2 |

| 4.04 | m | 1H | H-5 (one of) |

| 3.95 | m | 1H | H-5 (one of) |

| 2.32 | m | 2H | H-3 |

| 1.97 | m | 2H | H-4 |

Table 1: ¹H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCl₃.[1]

¹³C NMR (Carbon NMR) Data

-

Solvent: Not specified in the available data, but typically CDCl₃ or D₂O.

| Chemical Shift (ppm) | Assignment |

| 178.9 | C=O |

| 76.8 | C-2 |

| 69.1 | C-5 |

| 29.8 | C-3 |

| 25.4 | C-4 |

Table 2: ¹³C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra are also available.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic acid group and the C-O bond of the tetrahydrofuran ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded dimer) |

| ~1710 | Strong | C=O stretch (carbonyl) |

| 1320-1210 | Medium | C-O stretch |

| 1440-1395 & 950-910 | Medium | O-H bend |

Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are observed.

-

Ionization Mode: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 116 | - | [M]⁺ (Molecular Ion) |

| 71 | 100.0 | [M - COOH]⁺ |

| 43 | 63.6 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | 43.2 | [C₃H₅]⁺ |

| 27 | 20.8 | [C₂H₃]⁺ |

Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[9][10]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[9]

-

Internal Standard: If required for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11][12]

-

Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol.[13]

IR Spectroscopy Sample Preparation (Neat Liquid)

-

Sample Application: As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a spectrum can be obtained "neat" (without a solvent).[4]

-

Salt Plates: Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

-

Assembly: Gently press the plates together to form a thin capillary film of the sample.

-

Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (LC-MS) Protocol

For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acidified deionized water) at a concentration of 0.2–0.3 mg/mL. Dilute this stock solution (e.g., 1:100) with the initial mobile phase composition.[14]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.[14]

-

Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[16]

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-Tetrahydro-2-furoic acid.

A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.

References

- 1. 2-Tetrahydrofuroic acid(16874-33-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Tetrahydrofuroic acid(16874-33-2) 13C NMR spectrum [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 2-Furoic acid, tetrahydro [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Tetrahydrofuroic acid(16874-33-2) MS spectrum [chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Tetrahydro-2-furoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2-furoic acid, a heterocyclic carboxylic acid, has emerged as a molecule of significant interest, particularly in the realm of pharmaceutical sciences. Since its initial description in the early 20th century, our understanding of its chemical properties and biological activities has expanded considerably. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Tetrahydro-2-furoic acid. It details its physicochemical properties and delves into its primary biological role as an inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline catabolism with implications in cancer metabolism. Detailed experimental protocols for its synthesis and a visualization of its mechanism of action are provided to support further research and development efforts.

Discovery and History

The first documented synthesis of Tetrahydro-2-furoic acid was reported in 1913 by Wienhaus, who prepared it through the reduction of 2-furoic acid.[1] Initially, its applications were limited, but its utility as a versatile pharmaceutical intermediate became increasingly apparent throughout the 20th and into the 21st century. Its structural resemblance to proline led to the discovery of its biological activity as an inhibitor of proline dehydrogenase, a finding that has spurred significant research into its potential therapeutic applications, particularly in oncology.

Physicochemical Properties

Tetrahydro-2-furoic acid is a colorless to pale yellow liquid or a low-melting solid. It is characterized by its moderate solubility in water and good solubility in various organic solvents.[2] The presence of both a carboxylic acid functional group and a saturated furan ring dictates its chemical reactivity, allowing for a range of chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molar Mass | 116.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [2] |

| Density | 1.262 g/cm³ (20 °C) | [1] |

| Melting Point | 21 °C | [1] |

| Boiling Point | 135 °C at 20 mmHg | [1] |

| Water Solubility | Moderately soluble | [2] |

| pKa | 3.60 ± 0.20 (Predicted) |

Synthesis of Tetrahydro-2-furoic Acid

Several synthetic routes to Tetrahydro-2-furoic acid have been developed, ranging from classical chemical reductions to more sophisticated enantioselective methods. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.

Hydrogenation of 2-Furoic Acid

A common and straightforward method for the preparation of racemic Tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid. This method involves the reduction of the furan ring using a metal catalyst.

Experimental Protocol:

-

Materials: 2-Furoic acid, Palladium on carbon (Pd/C) catalyst (5-10 mol%), solvent (e.g., water, methanol, or ethyl acetate), Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure reactor, dissolve 2-furoic acid in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain crude Tetrahydro-2-furoic acid.

-

Purify the product by distillation or recrystallization.

-

A research study reported the catalytic hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid over a Pd/CoOx catalyst in water at 30°C, demonstrating the feasibility of this conversion under mild conditions.[3]

Enantioselective Synthesis

For many pharmaceutical applications, a single enantiomer of Tetrahydro-2-furoic acid is required. This can be achieved through classical resolution of the racemate or by enzymatic kinetic resolution.

This method involves the reaction of racemic Tetrahydro-2-furoic acid with a chiral amine to form a pair of diastereomeric salts. These salts have different physical properties and can be separated by fractional crystallization.

Experimental Protocol:

-

Materials: Racemic Tetrahydro-2-furoic acid, a chiral resolving agent (e.g., (R)-1-phenylethylamine or (S)-1-phenylethylamine), a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents), acid (e.g., HCl) for salt decomposition.

-

Procedure:

-

Dissolve the racemic Tetrahydro-2-furoic acid in the chosen solvent.

-

Add an equimolar amount of the chiral amine to the solution.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration.

-

The purity of the diastereomeric salt can be improved by recrystallization.

-

To recover the enantiomerically enriched Tetrahydro-2-furoic acid, dissolve the separated diastereomeric salt in water and acidify the solution with an acid like HCl.

-

Extract the liberated Tetrahydro-2-furoic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

-

A patent describes a process for preparing optically active tetrahydro-2-furoic acid by reacting the racemic mixture with an optically active amine resolver to produce a diastereomer salt, which is then decomposed.[4]

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. This is often achieved by the selective esterification or hydrolysis of one enantiomer.

Experimental Protocol (Lipase-catalyzed Hydrolysis of an Ester):

-

Materials: Racemic methyl or ethyl ester of Tetrahydro-2-furoic acid, a lipase (e.g., Candida antarctica lipase B - CALB), a buffered aqueous solution (e.g., phosphate buffer, pH 7), a co-solvent if needed (e.g., tert-butanol).

-

Procedure:

-

Prepare the racemic ester of Tetrahydro-2-furoic acid.

-

Disperse the racemic ester in the buffered aqueous solution.

-

Add the lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.

-

When the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted ester from the produced acid by extraction. For example, acidify the mixture and extract with an organic solvent to isolate the unreacted ester. Then, make the aqueous layer basic and extract to isolate the salt of the acid, which can then be acidified and extracted.

-

The enantiomerically enriched acid can be isolated and the unreacted ester can be hydrolyzed to obtain the other enantiomer.

-

A patent describes a method utilizing lipase (such as Candida antarctica lipase B) to prepare (S)-tetrahydro-2-furoic acid with high stereoselectivity (ee value ≥ 98%).[5]

Biological Significance: Inhibition of Proline Dehydrogenase (PRODH)

Tetrahydro-2-furoic acid is a known inhibitor of proline dehydrogenase (PRODH), also known as proline oxidase (POX).[6] PRODH is a key enzyme in the proline catabolic pathway, responsible for the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][7][8] This pathway is crucial for cellular metabolism, providing ATP and contributing to the cellular redox balance.[8][9]

The Proline Catabolism Pathway

The catabolism of proline occurs in the mitochondria and involves two main enzymatic steps. PRODH, an inner mitochondrial membrane enzyme, catalyzes the first step, transferring electrons from proline to the electron transport chain.[8][9] The resulting P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[7] Glutamate can then be further metabolized in the tricarboxylic acid (TCA) cycle.

Caption: The Proline Catabolism Pathway and the inhibitory action of Tetrahydro-2-furoic acid on PRODH.

Downstream Effects of PRODH Inhibition

By inhibiting PRODH, Tetrahydro-2-furoic acid blocks the first step of proline degradation. This has several downstream metabolic consequences:

-

Reduced ATP Production: The transfer of electrons from proline to the electron transport chain via PRODH contributes to ATP synthesis.[8][10] Inhibition of PRODH can therefore lead to a decrease in cellular ATP levels, particularly under conditions of metabolic stress.[10]

-

Altered Redox Homeostasis: PRODH activity is linked to the production of reactive oxygen species (ROS).[8][11] Inhibition of PRODH can modulate ROS levels, which can have context-dependent effects on cell survival and signaling.

-

Impact on Cancer Cell Metabolism: Proline metabolism is often dysregulated in cancer cells.[8] Some cancers rely on proline catabolism for energy and biomass production.[12] In such cases, PRODH inhibition can impair cancer cell growth and survival.[6][12] Conversely, in other contexts, PRODH-induced ROS can promote apoptosis, acting as a tumor suppressor.[11][13] The effect of PRODH inhibition is therefore highly dependent on the specific cancer type and its metabolic wiring.[2][8] Studies have shown that combining PRODH inhibitors with other metabolic inhibitors, such as glutaminase inhibitors, can have synergistic anticancer effects.[6]

Experimental Workflows

The synthesis and analysis of Tetrahydro-2-furoic acid and its derivatives involve a series of well-defined steps. Below is a generalized workflow for the synthesis and purification of enantiomerically enriched Tetrahydro-2-furoic acid via classical resolution.

Caption: A generalized workflow for the enantioselective synthesis of Tetrahydro-2-furoic acid via classical resolution.

Conclusion

Tetrahydro-2-furoic acid, from its humble discovery to its current status as a valuable pharmaceutical intermediate and a tool for studying cellular metabolism, exemplifies the progress of chemical and biological sciences. Its synthesis, particularly in an enantiomerically pure form, is achievable through various established methods. The biological activity of Tetrahydro-2-furoic acid as a PRODH inhibitor has opened up new avenues for research, especially in understanding and potentially targeting the metabolic vulnerabilities of cancer cells. This guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this fascinating molecule.

References

- 1. Proline dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 9. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 13. researchgate.net [researchgate.net]

(+)-Tetrahydro-2-furoic acid CAS number and identifiers

An In-Depth Technical Guide to (+)-Tetrahydro-2-furoic Acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of (+)-Tetrahydro-2-furoic acid, a significant chiral building block in pharmaceutical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a proline dehydrogenase inhibitor.

Core Identifiers and Physicochemical Properties

(+)-Tetrahydro-2-furoic acid, the (R)-enantiomer, is a colorless to pale yellow liquid. Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value |

| CAS Number | 87392-05-0[1] |

| IUPAC Name | (2R)-oxolane-2-carboxylic acid[2] |

| Synonyms | (R)-(+)-Tetrahydrofuran-2-carboxylic acid |

| Molecular Formula | C₅H₈O₃[1] |

| Molecular Weight | 116.12 g/mol [1] |

| InChI Key | UJJLJRQIPMGXEZ-SCSAIBSYSA-N[1] |

| SMILES | O=C(O)[C@H]1CCCO1[1] |

| Racemic CAS Number | 16874-33-2[3] |

| (S)-(-)-Enantiomer CAS | 87392-07-2 |

| Physicochemical Property | Value |

| Appearance | Colorless oil[3] |

| Boiling Point | 128-129 °C at 13 mmHg[1] |

| Density | 1.209 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.46 (lit.)[1] |

| Optical Rotation | [α]23/D +4° (c=1 in methanol)[1] |

| Solubility | Soluble in water. |

Synthesis of (+)-Tetrahydro-2-furoic Acid

The enantiomerically pure (+)-form of tetrahydro-2-furoic acid is commonly prepared by the resolution of the racemic mixture. A detailed experimental protocol for classical resolution is provided below.

Experimental Protocol: Classical Resolution of (±)-Tetrahydro-2-furoic acid

This protocol is adapted from a patented method for preparing optically active tetrahydro-2-furoic acid.[4]

Materials:

-

(±)-Tetrahydro-2-furoic acid

-

(S)-(-)-1-Phenylethylamine

-

Methylene chloride

-

Ethyl acetate

-

Concentrated hydrochloric acid

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 116.1 g of (±)-tetrahydro-2-furoic acid in a mixture of 550 ml of methylene chloride and 1,100 ml of ethyl acetate.

-

To this solution, add 121.2 g of (S)-(-)-1-phenylethylamine dropwise.

-

Heat the mixture to reflux for 15 minutes.

-

-

Crystallization:

-

Gradually cool the reaction mixture to 20 °C over a period of 2 hours to allow for the precipitation of the diastereomeric salt.

-

Separate the precipitated crystals by filtration. The filtrate can be retained for the recovery of the resolving agent.

-

Dry the collected crystals to obtain the primary crystals of the (R)-(+)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.

-

-

Decomposition of the Salt and Isolation of the Product:

-

Suspend the dried crystals in water.

-

Adjust the pH of the aqueous suspension to 1 with concentrated hydrochloric acid.

-

Separate the aqueous layer and wash it with methylene chloride to remove any remaining resolving agent.

-

Extract the aqueous layer four times with methylene chloride (160 ml for each extraction).

-

Combine the organic layers, concentrate the solution, and distill under reduced pressure (108 °C, 10 mmHg) to yield optically active (R)-(+)-tetrahydro-2-furoic acid.[4]

-

The following diagram illustrates the workflow for the synthesis and resolution of (+)-Tetrahydro-2-furoic acid.

References

- 1. (R)-(+)-Tetrahydro-2-furoic acid 99 87392-05-0 [sigmaaldrich.com]

- 2. (R)-(+)-Tetrahydro-2-furoic acid, 98+%, ee 98% 25 g | Request for Quote [thermofisher.com]

- 3. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of (+)-Tetrahydro-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (+)-Tetrahydro-2-furoic acid, a key intermediate in the synthesis of various pharmaceuticals. The information is presented to support research, development, and formulation activities.

Core Properties of (+)-Tetrahydro-2-furoic Acid

(+)-Tetrahydro-2-furoic acid, with the chemical formula C₅H₈O₃, is a chiral carboxylic acid featuring a saturated tetrahydrofuran ring. It is a colorless to pale yellow liquid or a low-melting solid. Its structure, containing both a polar carboxylic acid group and a cyclic ether moiety, dictates its solubility and stability behavior.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. Below is a summary of the available quantitative and qualitative solubility data for (+)-Tetrahydro-2-furoic acid.

Quantitative Solubility Data

A search of available literature and chemical databases has yielded specific solubility data in water.

Table 1: Quantitative Solubility of (+)-Tetrahydro-2-furoic Acid

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Not Specified | 27.9 mg/mL | [1] |

| Water | Not Specified | 364.0 mg/mL (Predicted) | [2] |

Note: The predicted value from ALOGPS suggests significantly higher aqueous solubility than the reported experimental value. This discrepancy highlights the importance of experimental verification.

Qualitative Solubility Data

While quantitative data in organic solvents is limited in the public domain, several sources provide qualitative descriptions of its solubility.

Table 2: Qualitative Solubility of (+)-Tetrahydro-2-furoic Acid

| Solvent | Solubility Description | Reference(s) |

| Chloroform | Soluble / Slightly Soluble | [3][4][5] |

| Ethyl Acetate | Soluble | [3] |

| Methanol | Slightly Soluble | [4][5] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble | [6] |

Based on its structure as a polar organic acid, (+)-Tetrahydro-2-furoic acid is expected to be soluble in a range of polar organic solvents. The carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols, while the ether and carbonyl oxygens can act as hydrogen bond acceptors.

Stability Profile

Understanding the stability of (+)-Tetrahydro-2-furoic acid is crucial for determining appropriate storage conditions, predicting shelf-life, and developing stable formulations. This section outlines its known and predicted stability under various stress conditions.

pH-Dependent Stability

Thermal Stability

Specific studies on the thermal degradation of (+)-Tetrahydro-2-furoic acid are not widely published. However, research on its precursor, 2-furoic acid, indicates that thermal decarboxylation begins at temperatures around 140-160 °C. It is plausible that (+)-Tetrahydro-2-furoic acid exhibits similar or slightly different thermal degradation behavior. Long-term storage at elevated temperatures may lead to discoloration (turning brown) and potential degradation[3].

Photostability

No specific photostability studies for (+)-Tetrahydro-2-furoic acid were identified. As the molecule does not contain significant chromophores that absorb UV-Vis light, it is not expected to be highly susceptible to photodegradation. However, as with any pharmaceutical compound, photostability should be experimentally evaluated according to ICH guidelines.

Oxidative Stability

The parent compound, tetrahydrofuran, is known to form explosive peroxides upon exposure to air and light. While the presence of the carboxylic acid group may influence this reactivity, it is a critical stability concern for (+)-Tetrahydro-2-furoic acid. Commercial preparations of related compounds often contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation[1]. Therefore, storage under an inert atmosphere and protection from light is advisable.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of (+)-Tetrahydro-2-furoic acid, based on standard pharmaceutical testing guidelines.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of (+)-Tetrahydro-2-furoic acid in various solvents.

Objective: To determine the equilibrium solubility of (+)-Tetrahydro-2-furoic acid in a range of solvents at a specified temperature.

Materials:

-

(+)-Tetrahydro-2-furoic acid

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or RI)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (+)-Tetrahydro-2-furoic acid to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (+)-Tetrahydro-2-furoic acid in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of (+)-Tetrahydro-2-furoic acid in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of (+)-Tetrahydro-2-furoic acid.

Objective: To develop and validate an HPLC method that can separate (+)-Tetrahydro-2-furoic acid from its potential degradation products and to evaluate its stability under various stress conditions.

Part A: Method Development

-

Column and Mobile Phase Selection:

-

Select a suitable HPLC column (e.g., C18, C8) based on the polarity of the analyte.

-

Develop a mobile phase, which could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase to ensure good peak shape for the carboxylic acid.

-

Both isocratic and gradient elution methods should be explored to achieve optimal separation of the parent compound from any degradation products.

-

-

Detection:

-

As (+)-Tetrahydro-2-furoic acid lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a refractive index (RI) detector may be necessary.

-

-

Method Optimization:

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution, peak symmetry, and a reasonable run time.

-

Part B: Forced Degradation Studies

-

Preparation of Samples:

-

Prepare solutions of (+)-Tetrahydro-2-furoic acid in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

A control sample (unstressed) should also be analyzed.

-

-

Evaluation:

-

Assess the peak purity of the main peak to ensure that no degradation products are co-eluting.

-

Determine the percentage of degradation and identify the major degradation products.

-

Visualizations

The following diagrams illustrate key workflows relevant to the analysis of (+)-Tetrahydro-2-furoic acid.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

- 1. Tetrahydro-2-furoic acid 97 16874-33-2 [sigmaaldrich.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chembk.com [chembk.com]

- 4. 2-Tetrahydrofuroic acid CAS#: 16874-33-2 [m.chemicalbook.com]

- 5. 2-Tetrahydrofuroic acid | 16874-33-2 [chemicalbook.com]

- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational distributions of tetrahydro-2-turoic acid in water at different pH values by their IR and vibrational circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Conformation Analysis of Chiral Tetrahydro-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydro-2-furoic acid (THFA) is a valuable building block in the synthesis of numerous pharmaceuticals.[1][2] Its three-dimensional structure, or conformation, plays a critical role in its reactivity and biological interactions. Understanding the conformational landscape of THFA is therefore essential for designing efficient synthetic routes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the methods used for the conformational analysis of THFA, presents key quantitative data, and details the experimental and computational protocols involved.

The conformational flexibility of THFA arises from two main sources: the puckering of the tetrahydrofuran (THF) ring and the rotation around the C2-C(O)OH bond of the carboxylic acid substituent.[3] The THF ring can adopt various envelope (E) and twist (T) conformations, while the carboxylic acid group can exist as different rotamers.[4] The interplay between these degrees of freedom leads to a complex potential energy surface with multiple stable conformers.

Conformational Landscape of Tetrahydro-2-furoic Acid

Extensive research, combining rotational spectroscopy and high-level quantum chemical calculations, has revealed the existence of several low-energy conformers of THFA.[3] Theoretical modeling has identified eight stable conformers within a relative energy window of 10 kJ/mol.[3] Of these, three have been experimentally observed in a supersonic jet expansion, indicating their prevalence in the gas phase.[5][3]

The dominant conformers exhibit an envelope (E) ring structure, where four of the ring atoms are nearly coplanar, and the fifth is puckered out of this plane.[6][7] The carboxylic acid group orientation further differentiates these conformers, with a strong preference for the trans-COOH configuration, where the hydroxyl and carbonyl groups are on opposite sides.[6][8]

Key Conformational Data

The following table summarizes the calculated relative energies of the eight lowest-energy conformers of THFA, as determined by theoretical calculations.[5][3]

| Conformer | Ring Configuration | COOH Configuration | Relative Energy (kJ/mol) |

| I | E | aE-COOH | 0.00 |

| II | E | sE-COOH | 1.93 |

| III | E | aZ-COOH | 3.25 |

| IV | E | sZ-COOH | 4.98 |

| V | E | aE-COOH | 6.50 |

| VI | T | sE-COOH | 8.40 |

| VII | E | aZ-COOH | 8.82 |

| VIII | E | sZ-COOH | 9.87 |

Data sourced from Xie et al. (2018).[5][3] Energies are zero-point corrected.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is crucial for a thorough conformational analysis of THFA.

Experimental Protocols

1. Rotational Spectroscopy:

This high-resolution spectroscopic technique provides precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure.

-

Sample Preparation and Introduction: A sample of liquid THFA is placed in a reservoir. A carrier gas, such as neon or helium, at a backing pressure of 2-4 bars, is passed over the heated sample (70-90 °C) to introduce a trace amount of THFA into the spectrometer.

-

Data Acquisition: The gas mixture is expanded into a high-vacuum chamber, leading to cooling of the molecules to a very low rotational temperature. The rotational transitions are then measured using either a cavity-based or a chirped-pulse Fourier transform microwave (FTMW) spectrometer.[5][9]

-

Spectral Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, in some cases, centrifugal distortion constants. The experimental rotational constants are then compared with theoretically predicted values for different conformers to identify the species present in the expansion.

2. Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy:

These techniques are particularly useful for studying the conformational preferences of THFA in solution.

-

Sample Preparation: Aqueous solutions of THFA are prepared at various pH levels to investigate both the neutral and deprotonated forms of the molecule.[10]

-

Data Acquisition: IR and VCD spectra are recorded for each solution.[10]

-

Spectral Analysis: The experimental spectra are compared with simulated spectra for different conformers and their hydrated clusters, calculated using computational methods.[10] This comparison allows for the determination of the conformational distribution in the condensed phase.

3. ¹H NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton coupling constants (J-couplings), can provide valuable information about the dihedral angles in the THFA molecule, which are characteristic of its conformation.

-

Sample Preparation: THFA is dissolved in a suitable deuterated solvent, such as methanol-d4.[11]

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired.

-

Spectral Analysis: Due to the complexity of the spin system, a total lineshape analysis is often required to extract accurate values of the coupling constants.[11][12] These experimental coupling constants can then be compared to values predicted for different conformers using computational methods.

Computational Protocols

Computational modeling is an indispensable tool for conformational analysis, used for both predicting the structures and properties of different conformers and for aiding in the interpretation of experimental data.

1. Conformational Search:

The first step is to identify all possible low-energy conformers of THFA.

-

Methodology: A comprehensive search of the conformational space is performed using tools like the Conformer-Rotamer Ensemble Sampling Tool (CREST) or through manual searches combined with molecular dynamics simulations.[5][8][10] This involves exploring different ring puckering geometries and rotations around single bonds.[4]

2. Geometry Optimization and Energy Calculation: